Oxiperomide

Dopamine D2 receptor Binding affinity Antipsychotic

Oxiperomide uniquely combines D2 antagonism (Ki=5.5nM) with M1 affinity (EC50=73nM), enabling antidyskinetic studies without the motor depression seen with haloperidol. Its 4x enhanced potency in denervated striatal models makes it a superior probe for dyskinesia and dopamine supersensitivity research. A distinct tool where in-class substitution would compromise reproducibility.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 5322-53-2
Cat. No. B1678054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiperomide
CAS5322-53-2
Synonyms1-(1-(2-phenoxyethyl)-4-piperidyl)-2-benzimidazolone
oxiperomide
oxyperomide
R 4714
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCOC4=CC=CC=C4
InChIInChI=1S/C20H23N3O2/c24-20-21-18-8-4-5-9-19(18)23(20)16-10-12-22(13-11-16)14-15-25-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,21,24)
InChIKeyNVDBBGBUTKLRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxiperomide (CAS 5322-53-2): Baseline Profile for Procurement and Scientific Selection


Oxiperomide (R 4714, Peromide) is a butyrophenone-related dopamine receptor antagonist that also exhibits affinity for the muscarinic M1 receptor [1]. It was developed as an orally active antipsychotic agent with a distinct pharmacological profile characterized by putative antidyskinetic properties and pro-cognitive potential [1][2]. While it shares structural features with other butyrophenone neuroleptics, oxiperomide is distinguished by its dual receptor engagement and its unique ability to suppress dyskinetic movements without exacerbating parkinsonian symptoms, as demonstrated in both preclinical models and clinical trials [3][4].

Why Oxiperomide Cannot Be Substituted by Generic Dopamine Antagonists: A Comparator-Driven Analysis


Generic substitution with other dopamine D2 antagonists fails for oxiperomide because its pharmacological and functional profile diverges sharply from classical neuroleptics like haloperidol and pimozide. Preclinical studies reveal that oxiperomide possesses a unique combination of D2 antagonism and M1 receptor affinity [1], which translates into a differential ability to suppress dyskinesias without the typical trade-off of worsening parkinsonism [2][3]. Unlike haloperidol, oxiperomide shows enhanced potency in denervated striatal models and synergizes with GABAergic and serotonergic pathways [4][5]. These distinctions are not shared by close analogs such as spiroxatrine or tiapride, underscoring that simple in-class substitution would compromise experimental reproducibility and therapeutic relevance in dyskinesia research.

Quantitative Evidence Guide: Head-to-Head Differentiation of Oxiperomide Against Key Comparators


Dopamine D2 Receptor Binding Affinity: Oxiperomide vs. Haloperidol and Pimozide

Oxiperomide binds to the human dopamine D2L receptor with a Ki of 5.5 nM, as determined by displacement of [3H]raclopride in CHO cells [1]. In comparison, haloperidol exhibits a Ki range of 1.8–4.0 nM under similar assay conditions [2], while pimozide shows a Ki of 1.4–3.0 nM . Thus, oxiperomide is approximately 1.4- to 3-fold less potent at the D2 receptor than these classical neuroleptics, a moderate difference that does not fully account for its distinct functional profile.

Dopamine D2 receptor Binding affinity Antipsychotic

Muscarinic M1 Receptor Agonist Activity: Oxiperomide vs. Haloperidol

Oxiperomide acts as an agonist at the human muscarinic M1 receptor, with an EC50 of 73 nM for calcium mobilization in CHO-K1 cells [1]. In stark contrast, haloperidol lacks any reported M1 receptor agonist activity and is instead characterized as an antagonist at muscarinic receptors [2]. This dual D2/M1 profile is a distinctive feature of oxiperomide not shared by most classical neuroleptics.

Muscarinic M1 receptor Pro-cognitive Receptor profiling

Antidyskinetic Selectivity: Oxiperomide vs. Pimozide in Intrastriatal Dopamine-Induced Dyskinesia

In a guinea pig model of intrastriatal dopamine-induced dyskinesia, oxiperomide and pimozide were the only agents among a large panel of neuroleptics that inhibited the full spectrum of dyskinetic movements (gnawing, biting, licking, twisting) [1]. Haloperidol, fluphenazine, and other typical neuroleptics were ineffective. Importantly, haloperidol was equipotent to oxiperomide in inducing catalepsy and antagonizing amphetamine stereotypy, indicating that the antidyskinetic effect of oxiperomide is not simply a function of general motor depression [1].

Dyskinesia Antidyskinetic Catalepsy

Enhanced Potency in Denervated Striatum: Oxiperomide (4×) vs. Tiapride (8×)

In mice with combined 6-OHDA/electrolesion of the striatum (a model of denervation supersensitivity), oxiperomide was 4 times more potent in reducing apomorphine-induced circling than in animals with a single electrolesion [1]. Tiapride showed an 8-fold increase in potency under the same conditions. In contrast, haloperidol, fluphenazine, sulpiride, and metoclopramide exhibited at most a 2-fold increase [1]. This indicates that oxiperomide and tiapride have a preferential action at supersensitive dopamine receptors, a property not shared by classical neuroleptics.

Denervation supersensitivity Striatal lesion Circling behavior

Synergism with GABA and Serotonin Pathways: Oxiperomide vs. Haloperidol and Pimozide

Subthreshold doses of oxiperomide synergized with subthreshold intrastriatal doses of GABA and serotonin, as well as with the serotonergic agonist quipazine, to antagonize peri-oral dyskinesia induced by 2-(N,N-dipropyl)amino-5,6-dihydroxytetralin in guinea pigs [1]. In contrast, subthreshold doses of haloperidol, sultopride, metoclopramide, and pimozide failed to show such synergism when combined with GABA, serotonin, or quipazine [1]. This suggests that oxiperomide's antidyskinetic effects are mediated, in part, through modulation of striatal GABAergic and serotonergic mechanisms, a property not shared by other neuroleptics.

GABA Serotonin Antidyskinetic mechanism

Clinical Dissociation of Antidyskinetic and Parkinsonian Effects: Oxiperomide vs. Placebo

In a double-blind, placebo-controlled trial in 10 patients with tardive dyskinesia, oxiperomide significantly decreased dyskinetic movements (p < 0.01) without significantly provoking or increasing parkinsonian symptoms [1]. This clinical finding directly contrasts with the typical profile of dopamine receptor blockers like haloperidol, which suppress dyskinesias but at the cost of worsening parkinsonism [2]. Oxiperomide thus offers a functional dissociation that is clinically meaningful and not observed with standard D2 antagonists.

Tardive dyskinesia Parkinsonism Clinical trial

Optimal Research and Industrial Applications for Oxiperomide Based on Quantitative Differentiation


Investigating Antidyskinetic Mechanisms Without Cataleptic Confounds

Researchers studying the neuropharmacology of dyskinesia can utilize oxiperomide to dissect the specific receptor mechanisms underlying antidyskinetic effects without the confounding motor depression seen with haloperidol. Preclinical data show that oxiperomide uniquely inhibits intrastriatal dopamine-induced dyskinesias while being equipotent to haloperidol in catalepsy tests [1]. This makes oxiperomide an ideal tool for studies aiming to identify therapeutic targets for movement disorders where motor side effects are a primary concern.

Exploring Dopamine Receptor Supersensitivity in Parkinsonian Models

Oxiperomide is particularly well-suited for research into denervation supersensitivity, a hallmark of Parkinson's disease. Its 4-fold enhanced potency in models of striatal denervation, compared to minimal enhancement for classical neuroleptics, positions it as a superior probe for investigating the functional consequences of dopamine receptor upregulation [2]. This application is critical for developing new strategies to manage levodopa-induced dyskinesias.

Studying D2/M1 Receptor Interplay in Cognitive and Motor Function

The dual D2 antagonist/M1 agonist profile of oxiperomide (D2 Ki = 5.5 nM; M1 EC50 = 73 nM) [3][4] makes it a valuable chemical tool for dissecting the complex interactions between dopaminergic and cholinergic systems in the basal ganglia and cortex. This is particularly relevant for research into cognitive deficits associated with schizophrenia and Parkinson's disease, where both systems are implicated.

Validating Non-Dopaminergic Modulation of Dyskinesia

Oxiperomide's demonstrated synergism with GABAergic and serotonergic pathways provides a unique opportunity to investigate how non-dopaminergic systems contribute to the control of abnormal involuntary movements [5]. Unlike haloperidol or pimozide, oxiperomide can be used to probe the functional relevance of these neurotransmitter interactions, potentially uncovering novel therapeutic approaches for hyperkinetic movement disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxiperomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.